molecular formula C3H6Al2O18S6 B13761906 Aluminum methionate CAS No. 52667-15-9

Aluminum methionate

Cat. No.: B13761906
CAS No.: 52667-15-9
M. Wt: 576.4 g/mol
InChI Key: NMTQHSJCFMAVNA-UHFFFAOYSA-H
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Description

Aluminum Methionate is a synthetic compound formed as a salt where aluminum ions are bonded to methanedisulfonate groups, typically presenting as a fine white powder . Its primary application and research value are in the field of cosmetic science, where it functions as an effective viscosity-controlling agent . In formulations, this compound interacts with water and other dissolved ingredients to create a stable network, allowing researchers to fine-tune the thickness and flow properties of products like moisturizers, anti-aging creams, facial masks, sunscreens, and hair styling gels . This ensures even distribution of active components, prevents separation for improved shelf-life, and provides a pleasant, non-dripping sensory feel upon application. Historically, its astringent properties were also investigated for use in antiperspirant formulations, as it was found to be effective while being less corrosive to fabrics and less irritating to the skin compared to traditional aluminum salts like aluminum chloride . From a safety perspective for research applications, the compound is considered non-comedogenic and is typically used at low concentrations in topical formulations . This compound is synthetically produced from mineral and synthetic sources, making it suitable for vegan and vegetarian-compliant product development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

52667-15-9

Molecular Formula

C3H6Al2O18S6

Molecular Weight

576.4 g/mol

IUPAC Name

2,6,8,12,13,17-hexaoxa-3λ6,5λ6,9λ6,11λ6,14λ6,16λ6-hexathia-1,7-dialuminabicyclo[5.5.5]heptadecane 3,3,5,5,9,9,11,11,14,14,16,16-dodecaoxide

InChI

InChI=1S/3CH4O6S2.2Al/c3*2-8(3,4)1-9(5,6)7;;/h3*1H2,(H,2,3,4)(H,5,6,7);;/q;;;2*+3/p-6

InChI Key

NMTQHSJCFMAVNA-UHFFFAOYSA-H

Canonical SMILES

C1S(=O)(=O)O[Al]2OS(=O)(=O)CS(=O)(=O)O[Al](OS1(=O)=O)OS(=O)(=O)CS(=O)(=O)O2

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

Method Temperature Medium Reaction Time Advantages Limitations
Aqueous phase synthesis 70 °C Water Hours Environmentally friendly, simple Limited to functionalized boehmite
Hydrolysis of hydantoin 0–100 °C (release) Aqueous alkaline Continuous High yield, continuous industrial scale Requires catalysts and careful control
Metal chloride complexation Room temp to 100 °C Water Hours Straightforward, well-characterized Poor solubility of products

Research Findings and Notes

  • Methionine-functionalized boehmite synthesized at 70 °C shows significant incorporation of methionine (~20% by mass) with stable coordination to aluminum oxide hydroxide phases.
  • Hydrolysis of hydantoin derivatives in the presence of alkali and carbon dioxide with zirconium catalysts yields methionine salts efficiently, which can be further processed to aluminum methionate complexes.
  • Metal complexes of methionine with aluminum can be prepared by direct reaction with aluminum chloride in basic aqueous media, yielding coordination compounds confirmed by IR spectroscopy.
  • These methods vary in scalability, environmental impact, and product purity, with continuous hydrolysis favored for industrial methionine production and aqueous phase synthesis favored for functionalized materials.

Chemical Reactions Analysis

Aluminum methionate undergoes various chemical reactions, including:

    Oxidation: this compound can react with oxygen to form aluminum oxide and methionine sulfoxide.

    Reduction: In the presence of reducing agents, this compound can be reduced to aluminum and methionine.

    Substitution: this compound can undergo substitution reactions with other amino acids or ligands, forming new aluminum complexes. Common reagents used in these reactions include oxygen, hydrogen, and various amino acids. .

Scientific Research Applications

Biochemical Applications

Neurotoxicity Studies
Aluminum methionate has been studied for its effects on neurotoxicity, particularly regarding its interaction with astrocytes. Research indicates that aluminum solubilized by amino acids like methionine can enhance the internalization of aluminum in astrocytes, leading to apoptotic effects. This highlights the relevance of this compound in understanding aluminum's neurotoxic mechanisms and potential therapeutic interventions .

Transport Mechanisms
The transport of methionine and its derivatives, including this compound, is crucial in cellular systems. Methionine transporters have been identified as key players in enhancing the yield of methionine production through microbial fermentation. This has implications for both animal feed and human nutrition, positioning this compound as a potential candidate for further biotechnological applications .

Materials Science Applications

Corrosion Resistance
this compound has been incorporated into layered double hydroxides (LDHs) to enhance the corrosion resistance of aluminum alloys. Studies demonstrate that the addition of methionine significantly improves the anti-corrosion properties of these coatings when applied to aluminum substrates. The modified films exhibit lower corrosion rates compared to untreated alloys, suggesting that this compound can be used effectively in protective coatings for various industrial applications .

Synthesis of Functional Materials
The synthesis of this compound can lead to the development of advanced materials with specific functionalities. For instance, it can be integrated into polymer matrices or used as a precursor for creating hybrid materials that possess desirable mechanical and thermal properties. The ability to modify the chemical structure of this compound opens avenues for tailored material design in electronics and packaging industries.

Environmental Applications

Heavy Metal Chelation
this compound may serve as a chelating agent for heavy metals in environmental remediation efforts. Its ability to complex with metal ions can facilitate the removal of contaminants from soil and water systems. Research indicates that amino acid complexes can stabilize metal ions, making them less bioavailable and reducing their toxicity in biological environments . This application is particularly relevant in areas affected by industrial pollution.

Case Studies

StudyFocusFindings
Neurotoxicity Study Effects on astrocytesThis compound enhances internalization leading to apoptosis .
Corrosion Resistance Coating modificationsAddition improves corrosion resistance significantly compared to bare aluminum alloys .
Heavy Metal Chelation Environmental remediationEffective in stabilizing metal ions, reducing bioavailability .

Mechanism of Action

The mechanism of action of aluminum methionate involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The molecular targets of this compound include various enzymes involved in metabolic pathways, as well as structural proteins in cells. These interactions can lead to changes in cellular processes, such as sebum production and pore size regulation .

Comparison with Similar Compounds

Aluminum Methionate vs. Aluminum Sulfate

Property This compound Aluminum Sulfate (Al₂(SO₄)₃)
Molecular Weight ~426 g/mol (inferred) 342.15 g/mol
Solubility Low (slow dissolution) High (1:2.2 in water)
Bioavailability High (sustained release) Moderate (rapid ionization)
Environmental Impact Potentially lower excretion Higher fecal excretion due to rapid absorption
Applications Supplements, eco-friendly adjuvants Water treatment, traditional adjuvants

Research Findings:

  • In iron and copper analogs, methionate complexes reduce fecal metal excretion by 20–30% compared to sulfates, suggesting this compound could mitigate environmental aluminum accumulation .
  • Aluminum sulfate’s high solubility and reactivity may cause gastrointestinal irritation, whereas methionate’s slow release could minimize toxicity .

This compound vs. Aluminum Hydroxide (Adjuvant Focus)

Property This compound Aluminum Hydroxide (Al(OH)₃)
Adjuvant Mechanism Antigen adsorption via chelation (hypothesized) Antigen adsorption via electrostatic interaction
Particle Size Potential for nanoparticle formulation Microparticles (2–10 µm)
Safety Unknown (requires study) Linked to localized inflammation at high doses
Efficacy Hypothesized enhanced immune response Well-established but variable efficacy

Research Findings:

  • Aluminum hydroxide’s adjuvant effect is dose-dependent, with higher concentrations correlating with adverse events (e.g., granulomas) . This compound’s controlled release might enable lower effective doses, reducing side effects.
  • Nanoparticulate aluminum adjuvants show improved antigen presentation compared to microparticles ; if this compound is formulated as nanoparticles, it could enhance vaccine efficacy .

This compound vs. Aluminum Acetylacetonate

Property This compound Aluminum Acetylacetonate (Al(acac)₃)
Structure Chelated via methionate Chelated via acetylacetonate ligands
Applications Biomedical, environmental Catalysis, polymer synthesis
Toxicity Likely low (amino acid complex) Moderate (linked to organometallic toxicity)

Research Findings:

  • Aluminum acetylacetonate is widely used in industrial catalysis but poses toxicity risks due to ligand instability . This compound’s amino acid backbone may improve biocompatibility .

Biological Activity

Aluminum methionate is a compound that combines aluminum with methionine, an essential amino acid. Understanding its biological activity is crucial for assessing its potential applications in various fields, including medicine and agriculture. This article reviews the current research findings on this compound, focusing on its biological interactions, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound can be described as a coordination complex where aluminum ions interact with methionine molecules. Methionine plays a significant role in methylation processes within the body, influencing gene expression and cellular metabolism. The presence of aluminum can modify these processes due to its ability to interact with biological molecules.

Mechanisms of Biological Activity

  • Methylation and Gene Regulation :
    • Methionine is a precursor to S-adenosylmethionine (SAM), a critical methyl donor in biological methylation reactions. Aluminum's interaction with methionine may influence SAM levels, potentially affecting gene regulation and cellular functions .
  • Oxidative Stress :
    • Aluminum is known to induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and has been implicated in neurodegenerative diseases such as Alzheimer's disease . The combination of aluminum with methionine may exacerbate or mitigate these effects depending on the context.
  • Neurotoxicity :
    • Studies have shown that aluminum exposure can lead to neurotoxic effects, including neuronal apoptosis and accumulation of toxic proteins like tau and amyloid-beta in the brain . The role of this compound in these processes remains to be fully elucidated but suggests potential implications for neurological health.

Case Studies

  • Aluminum Exposure in Alzheimer's Disease :
    • A study highlighted a case where individuals exposed to high levels of aluminum exhibited symptoms resembling Alzheimer's disease, with significant aluminum accumulation in the brain . While this does not directly implicate this compound, it raises concerns about the biological activity of aluminum compounds.
  • Plant Stress Responses :
    • Research on Andropogon virginicus demonstrated that certain genes related to methionine metabolism could confer aluminum stress tolerance in plants. This suggests that aluminum's interaction with biological systems may have beneficial aspects under specific conditions .

Data Tables

Biological Activity Effect References
Methylation RegulationInfluences gene expression via SAM
Oxidative StressInduces ROS production leading to cellular damage
NeurotoxicityAssociated with neurodegenerative diseases
Plant Stress ToleranceEnhances resistance to aluminum stress

Q & A

Q. What are the established synthesis protocols for aluminum methionate, and how can purity be validated?

this compound synthesis typically involves reacting aluminum salts (e.g., aluminum chloride) with methionine under controlled pH and temperature. Key steps include stoichiometric balancing, refluxing in aqueous or organic solvents, and purification via crystallization. Purity validation requires:

  • Spectroscopic characterization : FTIR to confirm the presence of methionine’s carboxylate and thioether groups .
  • Elemental analysis : Quantifying Al³⁺ content via ICP-MS or EDTA titration .
  • Thermogravimetric analysis (TGA) : Assessing thermal stability and residual solvent .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

Stability studies should follow accelerated degradation protocols:

  • Thermal stress : Store samples at 40°C, 60°C, and 80°C for 4–8 weeks, monitoring decomposition via HPLC .
  • Hydrolytic stability : Expose to 75% relative humidity and track changes in crystallinity (XRD) and solubility .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : ¹³C and ²⁷Al NMR to probe ligand coordination and aluminum’s oxidation state .
  • X-ray crystallography : Resolve 3D structure and confirm chelation geometry .
  • Raman spectroscopy : Identify vibrational modes of Al–S and Al–O bonds .

Advanced Research Questions

Q. How can researchers design experiments to compare this compound’s bioavailability with other aluminum-amino acid complexes?

  • In vitro models : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apical-to-basolateral transport rates and compare with aluminum glycinate or aluminum citrate .
  • Isotopic tracing : Label this compound with ²⁶Al and track uptake in rodent models via gamma spectrometry .
  • Competitive binding assays : Evaluate affinity for serum proteins (e.g., transferrin) using equilibrium dialysis .

Q. What methodological approaches resolve contradictions in this compound’s rheological and thermodynamic data?

Discrepancies often arise from variations in hydration states or pH-dependent speciation:

  • Controlled hydration : Characterize rheological properties (e.g., Hausner ratio, flow rate) under inert atmospheres to prevent oxidation .
  • pH titration calorimetry : Measure enthalpy changes during protonation/deprotonation to map stability fields .
  • Multi-technique validation : Cross-reference XRD, DSC, and solubility data to confirm phase transitions .

Q. How can computational modeling predict this compound’s interaction with biological membranes?

  • Molecular dynamics (MD) simulations : Use force fields (e.g., AMBER) to model lipid bilayer penetration. Parameters include diffusion coefficients and free-energy profiles .
  • DFT calculations : Optimize geometries of aluminum-methionine complexes and calculate binding energies with membrane receptors .
  • QSAR models : Corrogate experimental permeability data (e.g., PAMPA assays) with descriptors like logP and polar surface area .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit sigmoidal curves to EC₅₀/LC₅₀ data using software like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare toxicity across multiple concentrations and exposure durations .
  • Bayesian hierarchical models : Account for inter-individual variability in longitudinal studies .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols with exact molar ratios, solvent grades, and purification steps .
  • Data transparency : Deposit raw crystallographic data in repositories like the Cambridge Structural Database .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and sample-size justification .

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